

A Technical Guide to Methyl 3,5-dinitrosalicylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3,5-dinitrosalicylate**

Cat. No.: **B119567**

[Get Quote](#)

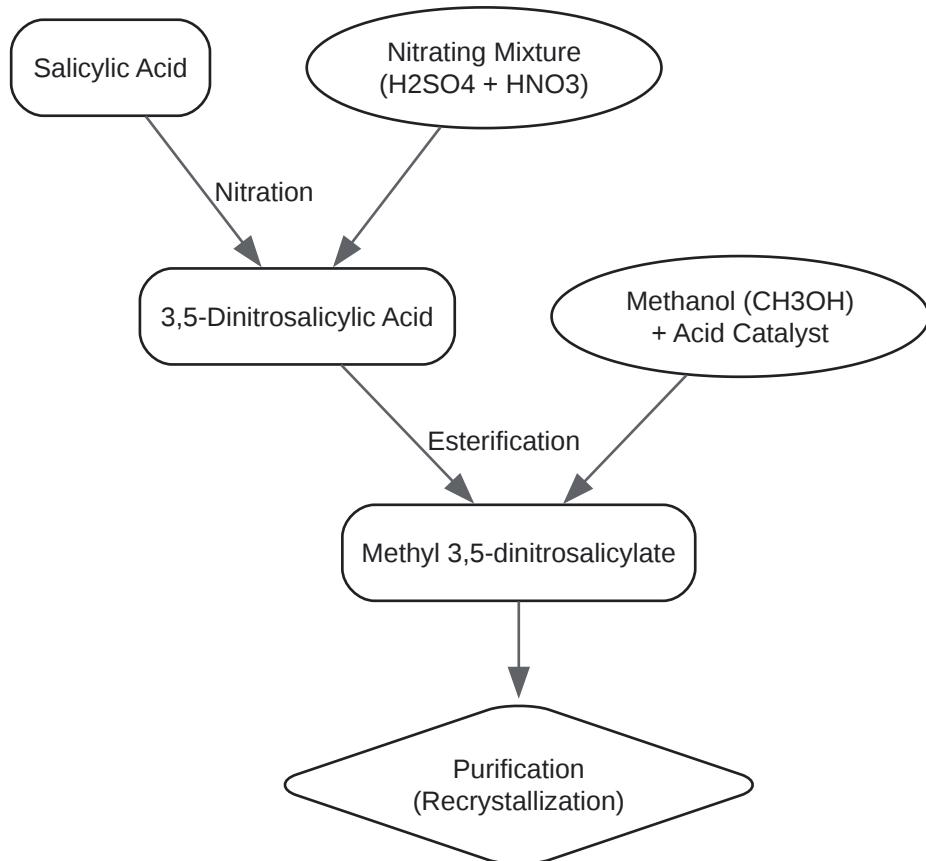
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrosalicylate, the methyl ester of 3,5-dinitrosalicylic acid, is an aromatic compound with significant potential as a chemical intermediate in organic synthesis. Its structure, featuring a salicylic acid backbone with two nitro groups, offers multiple reactive sites for functional group transformations, making it a valuable building block for the synthesis of more complex molecules. This is particularly relevant in the field of drug discovery and development, where the introduction of nitro groups and their subsequent modifications can be a key step in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of **Methyl 3,5-dinitrosalicylate**, including its synthesis, physicochemical properties, and its role as a chemical intermediate, supported by experimental protocols and visualizations of key chemical pathways. While it is a well-characterized reference material, its broader synthetic utility is an area of active interest.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3,5-dinitrosalicylate** is provided in the table below for easy reference.


Property	Value	Reference
CAS Number	22633-33-6	[1] [2]
Molecular Formula	C8H6N2O7	[1] [2]
Molecular Weight	242.14 g/mol	[1] [2]
IUPAC Name	Methyl 2-hydroxy-3,5-dinitrobenzoate	[1]
Synonyms	Methyl 3,5-dinitrosalicylate; 3,5-Dinitrosalicylic acid methyl ester	[1] [2]
Melting Point	125-127 °C	[2]
Appearance	Off-white to Pale Yellow Solid	[2]
Solubility	Soluble in Chloroform, DMSO, Methanol	[2]

Synthesis of Methyl 3,5-dinitrosalicylate

The synthesis of **Methyl 3,5-dinitrosalicylate** is typically achieved through a two-step process starting from salicylic acid. The first step involves the nitration of salicylic acid to produce 3,5-dinitrosalicylic acid, which is then esterified with methanol to yield the final product.

A general workflow for the synthesis is illustrated below:

Synthesis Workflow of Methyl 3,5-dinitrosalicylate

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 3,5-dinitrosalicylate**.

Experimental Protocols

1. Synthesis of 3,5-Dinitrosalicylic Acid from Salicylic Acid

This protocol is based on the established method for the nitration of salicylic acid.[\[3\]](#)

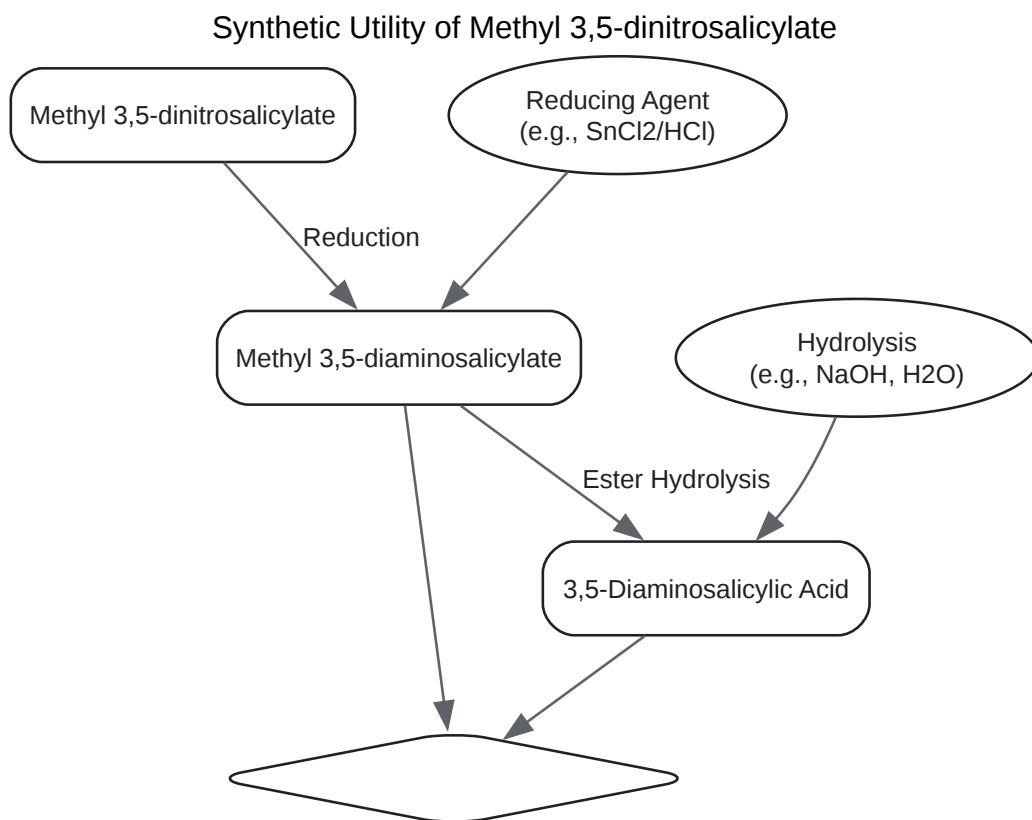
- Materials: Salicylic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), distilled water, ice.
- Procedure:

- In a flask submerged in an ice bath, slowly add 15 g of salicylic acid to 42 ml of concentrated sulfuric acid with constant stirring. Maintain the temperature below 15 °C.
- Once the salicylic acid is dissolved, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise. The temperature should be carefully monitored and kept below 15 °C throughout the addition.
- After the addition is complete, continue stirring for an additional 5 minutes.
- Pour the reaction mixture into 500 ml of ice-cold distilled water with stirring.
- The precipitated 3,5-dinitrosalicylic acid is then collected by vacuum filtration and washed with cold distilled water.
- The crude product can be purified by recrystallization from hot water.

2. Synthesis of **Methyl 3,5-dinitrosalicylate** from 3,5-Dinitrosalicylic Acid

This is a standard Fischer esterification procedure.

- Materials: 3,5-dinitrosalicylic acid, methanol, concentrated sulfuric acid.
- Procedure:
 - Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 ml of methanol in a round-bottom flask.
 - Slowly add 5 ml of concentrated sulfuric acid as a catalyst.
 - Heat the mixture under reflux for 4-6 hours.
 - After cooling, the excess methanol is removed by rotary evaporation.
 - The residue is neutralized with a sodium bicarbonate solution.
 - The precipitated **Methyl 3,5-dinitrosalicylate** is collected by filtration, washed with water, and dried.


- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Role as a Chemical Intermediate

The presence of two nitro groups and a methyl ester group on an aromatic ring makes **Methyl 3,5-dinitrosalicylate** a versatile intermediate for the synthesis of various organic compounds. The nitro groups can be readily reduced to amino groups, which are common in many biologically active molecules. The ester group can be hydrolyzed back to a carboxylic acid or converted to other functional groups.

A key application of this intermediate is in the synthesis of N-alkylated dinitroanilines, as demonstrated in the preparation of deuterated N-methyl-2-carbomethoxy-4,6-dinitroaniline.^[4] This highlights its utility in introducing a dinitrophenyl moiety in a targeted manner.

The following diagram illustrates a potential synthetic pathway utilizing **Methyl 3,5-dinitrosalicylate** as an intermediate for the synthesis of a diamino derivative, a common precursor in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **Methyl 3,5-dinitrosalicylate**.

Quantitative Data

The following table summarizes hypothetical quantitative data for the key reaction steps discussed. Actual yields may vary based on specific reaction conditions and scale.

Reaction Step	Reactants	Products	Catalyst/Reagent	Temperature (°C)	Time (h)	Yield (%)
Nitration	Salicylic Acid, HNO ₃	3,5-Dinitrosalicylic Acid	H ₂ SO ₄	< 15	2-3	70-80
Esterification	3,5-Dinitrosalicylic Acid, Methanol	Methyl 3,5-dinitrosalicylate	H ₂ SO ₄	Reflux (65)	4-6	85-95
Reduction	Methyl 3,5-dinitrosalicylate	Methyl 3,5-diaminosalicylate	SnCl ₂ /HCl	50-60	3-5	75-85

Conclusion

Methyl 3,5-dinitrosalicylate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from readily available starting materials is straightforward, and its multiple reactive sites allow for a wide range of chemical transformations. The ability to introduce a dinitrophenyl group, which can be further modified, makes it a key building block for creating diverse molecular architectures. Further exploration of the reactivity of **Methyl 3,5-dinitrosalicylate** is likely to uncover new synthetic routes and applications, solidifying its role as an important tool for chemists in both academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. Methyl 3,5-dinitrosalicylate | 22633-33-6 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 3,5-dinitrosalicylate as a Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119567#role-of-methyl-3-5-dinitrosalicylate-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com